molecular formula C6H5BrNaO3S B1630107 Benzenesulfonic acid, 4-bromo-, sodium salt CAS No. 5015-75-8

Benzenesulfonic acid, 4-bromo-, sodium salt

Cat. No.: B1630107
CAS No.: 5015-75-8
M. Wt: 260.06 g/mol
InChI Key: WBPDYMXNWYFHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-bromo-, sodium salt is an organosulfur compound with the molecular formula C6H4BrNaO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-bromo-, sodium salt can be synthesized through the sulfonation of 4-bromobenzene using concentrated sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 4-bromobenzene is treated with sulfur trioxide or fuming sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-bromo-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, 4-bromo-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-bromo-, sodium salt primarily involves its sulfonic acid group. This group can form strong bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The bromine atom also plays a role in directing electrophilic substitution reactions to the para position on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The parent compound without the bromine substitution.

    4-Chlorobenzenesulfonic Acid, Sodium Salt: Similar structure with a chlorine atom instead of bromine.

    4-Bromobenzenesulfonic Acid: The free acid form without the sodium salt

Uniqueness

Benzenesulfonic acid, 4-bromo-, sodium salt is unique due to the presence of both the bromine atom and the sulfonic acid group. This combination allows for specific reactivity patterns and makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

5015-75-8

Molecular Formula

C6H5BrNaO3S

Molecular Weight

260.06 g/mol

IUPAC Name

sodium;4-bromobenzenesulfonate

InChI

InChI=1S/C6H5BrO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);

InChI Key

WBPDYMXNWYFHGZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Br.[Na+]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Br.[Na]

Key on ui other cas no.

5015-75-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid, 4-bromo-, sodium salt
Reactant of Route 2
Benzenesulfonic acid, 4-bromo-, sodium salt
Reactant of Route 3
Reactant of Route 3
Benzenesulfonic acid, 4-bromo-, sodium salt
Reactant of Route 4
Reactant of Route 4
Benzenesulfonic acid, 4-bromo-, sodium salt
Reactant of Route 5
Reactant of Route 5
Benzenesulfonic acid, 4-bromo-, sodium salt
Reactant of Route 6
Reactant of Route 6
Benzenesulfonic acid, 4-bromo-, sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.